molecular formula C19H21FN2O3S B3745583 1-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

1-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B3745583
M. Wt: 376.4 g/mol
InChI Key: KWXXJWFAUVSXKV-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a 4-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzenesulfonyl chloride under basic conditions.

    Attachment of the 4-Fluorophenylmethyl Group: This can be achieved through nucleophilic substitution reactions where the piperidine nitrogen attacks a 4-fluorobenzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(benzenesulfonyl)piperidine: Lacks the 4-fluorophenylmethyl group, which may result in different biological activity.

    N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide: Lacks the benzenesulfonyl group, which could affect its chemical reactivity and interactions.

    1-(benzenesulfonyl)-N-methylpiperidine-4-carboxamide: Contains a methyl group instead of the 4-fluorophenylmethyl group, potentially altering its properties.

Uniqueness

1-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is unique due to the presence of both the benzenesulfonyl and 4-fluorophenylmethyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-17-8-6-15(7-9-17)14-21-19(23)16-10-12-22(13-11-16)26(24,25)18-4-2-1-3-5-18/h1-9,16H,10-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXXJWFAUVSXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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